Methyl 5-(4-chlorophenyl)-5-oxovalerate

CAS No.: 71354-29-5

Cat. No.: VC7485259

Molecular Formula: C12H13ClO3

Molecular Weight: 240.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71354-29-5 |

|---|---|

| Molecular Formula | C12H13ClO3 |

| Molecular Weight | 240.68 |

| IUPAC Name | methyl 5-(4-chlorophenyl)-5-oxopentanoate |

| Standard InChI | InChI=1S/C12H13ClO3/c1-16-12(15)4-2-3-11(14)9-5-7-10(13)8-6-9/h5-8H,2-4H2,1H3 |

| Standard InChI Key | JZZHIHFYNGRVAL-UHFFFAOYSA-N |

| SMILES | COC(=O)CCCC(=O)C1=CC=C(C=C1)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

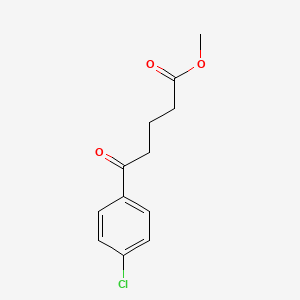

Methyl 5-(4-chlorophenyl)-5-oxovalerate consists of a five-carbon valeric acid chain esterified with a methyl group at the terminal carboxylate. The ketone moiety at the fifth carbon is directly bonded to a 4-chlorophenyl ring, conferring both hydrophobic and electronic properties to the molecule . The structural formula (Fig. 1) highlights the planar aromatic system and the ester-ketone functional groups, which influence its reactivity and solubility.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molar Mass | 240.68 g/mol | |

| CAS Registry Number | 71354-29-5 | |

| IUPAC Name | Methyl 5-(4-chlorophenyl)-5-oxopentanoate |

Synthesis and Manufacturing Approaches

Proposed Synthetic Pathways

The synthesis of methyl 5-(4-chlorophenyl)-5-oxovalerate likely involves multi-step organic reactions:

-

Friedel-Crafts Acylation: Reaction of 4-chlorobenzene with glutaric anhydride in the presence of a Lewis acid (e.g., AlCl) to form 5-(4-chlorophenyl)-5-oxovaleric acid.

-

Esterification: Treatment of the resultant acid with methanol under acidic catalysis (e.g., HSO) to yield the methyl ester .

Equation 1:

Challenges in Optimization

Key challenges include minimizing side reactions such as over-acylation of the aromatic ring and ensuring regioselectivity. A study on ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate reported a 65% yield after column purification, suggesting room for improvement in catalytic systems.

Pharmacological Research and Bioactivity

Metabolic Stability

The ethyl analog ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate shows a plasma half-life of >7 hours in cynomolgus monkeys, with hydroxylated metabolites retaining bioactivity . This suggests that methyl 5-(4-chlorophenyl)-5-oxovalerate may similarly undergo hepatic oxidation, though esterase-mediated hydrolysis of the methyl group could shorten its half-life compared to ethyl derivatives.

Industrial and Research Applications

Intermediate in Organic Synthesis

Methyl 5-(4-chlorophenyl)-5-oxovalerate serves as a precursor in synthesizing complex molecules, including:

-

Pharmaceutical agents: Analogous compounds are intermediates in anti-inflammatory and anticancer drug candidates.

-

Agrochemicals: The chlorophenyl group enhances pesticidal activity in crop protection agents.

Table 2: Comparison with Analogous Esters

| Compound | Molar Mass (g/mol) | Plasma Half-Life | Primary Use |

|---|---|---|---|

| Methyl 5-(4-chlorophenyl)-5-oxovalerate | 240.68 | Not reported | Synthetic intermediate |

| Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate | 268.73 | >7 hours | Pharmacological research |

Material Science Applications

The compound’s aromatic and ester functionalities make it a candidate for polymer modification, enhancing thermal stability in polyesters.

Future Research Directions

-

Pharmacokinetic Studies: Investigate oral bioavailability and metabolite profiling in preclinical models.

-

Synthetic Methodology: Develop greener catalysts (e.g., enzymatic esterification) to improve yields.

-

Structure-Activity Relationships: Explore substitutions on the phenyl ring to enhance potency against inflammatory targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume